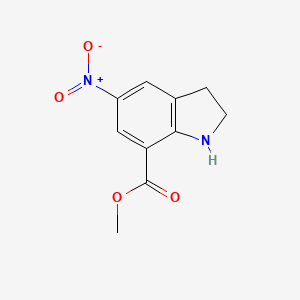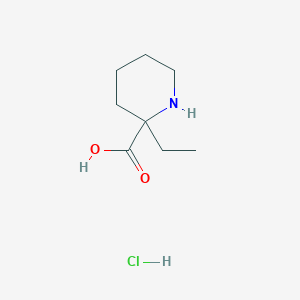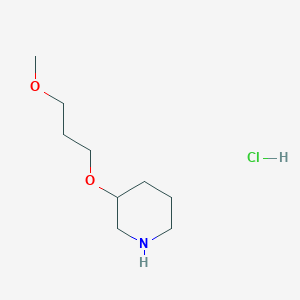
3-(3-Methoxypropoxy)piperidine hydrochloride
Übersicht
Beschreibung
3-(3-Methoxypropoxy)piperidine hydrochloride, also known as 3-Methoxypropoxy-1-piperidine hydrochloride, is a versatile organic compound found in a wide range of scientific research applications. It is a white crystalline powder with a melting point of 180-182°C and a boiling point of 246°C. 3-Methoxypropoxy-1-piperidine hydrochloride is widely used in organic synthesis and as a catalyst in pharmaceutical and biochemical processes. It is also used in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Compound Characterization
Synthesis of Piperidine Derivatives : A study focused on the synthesis and characterization of new compounds, including piperidine derivatives, for potential applications in medicinal chemistry. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride demonstrates the methodology for creating piperidine-related compounds, which could have implications in the development of pharmaceuticals and research chemicals (Wang Xiao-shan, 2011).
Characterization and Impurities Analysis : Research on cloperastine hydrochloride, a piperidine derivative used in cough treatment, detailed the identification and quantification of its impurities. This highlights the importance of characterizing pharmaceutical compounds and their impurities for quality control and regulatory compliance (Heying Liu et al., 2020).
Potential Therapeutic Applications
Antimicrobial Activity : Studies on piperidine derivatives have explored their potential as antimicrobial agents. Although not directly related to "3-(3-Methoxypropoxy)piperidine hydrochloride," such research illustrates the interest in piperidine compounds for developing new therapeutic agents (N. Patel et al., 2011).
Anti-Inflammatory Properties : The discovery of a new alkaloid from the roots of Heracleum dissectum with significant anti-inflammatory activity showcases the ongoing search for novel compounds with therapeutic benefits. Piperidine derivatives, given their diverse biological activities, are often subjects of such investigations (Hailong Zhang et al., 2017).
Analytical and Pharmacological Research
Synthesis for Pharmacological Evaluation : The synthesis and in vivo evaluation of SB-235753 as a potential dopamine D4 receptor antagonist for PET imaging underscores the role of synthetic chemistry in developing tools for neurological research. This example illustrates how piperidine derivatives can contribute to advancements in neuropharmacology and diagnostic imaging (M. Matarrese et al., 2000).
Drug Development and Synthesis : The synthesis of complex piperidine nucleoside analogs for potential therapeutic use demonstrates the synthetic challenges and the innovative approaches in creating molecules with desired biological properties. Although these compounds did not show significant activity, the methodologies developed can be applied to other research areas, including the study of "3-(3-Methoxypropoxy)piperidine hydrochloride" (Soňa Kovačková et al., 2011).
Eigenschaften
IUPAC Name |
3-(3-methoxypropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-6-3-7-12-9-4-2-5-10-8-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYBVFJTUKQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



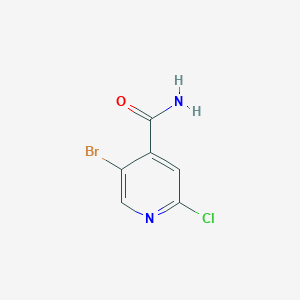
![8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1452286.png)




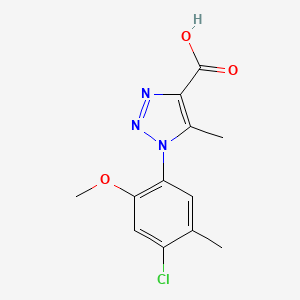

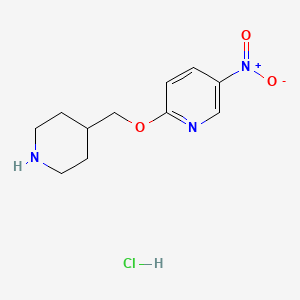

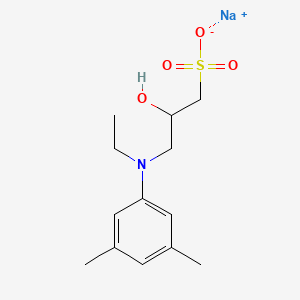
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)
